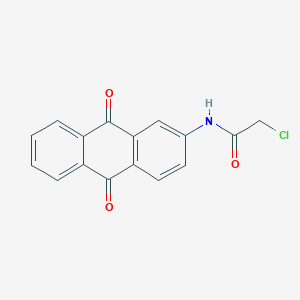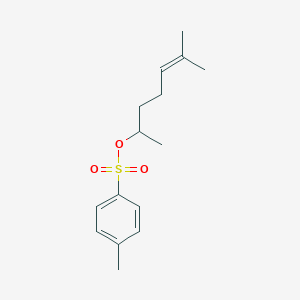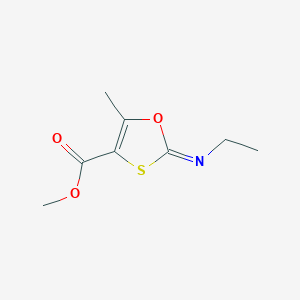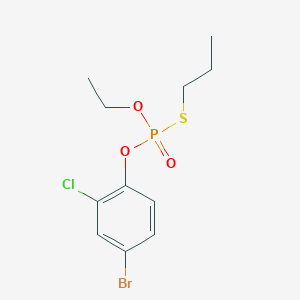
(-Desmethyl-Rolipram
Vue d'ensemble
Description
(-Desmethyl-Rolipram: is a chemical compound that is structurally related to Rolipram, a well-known phosphodiesterase-4 (PDE4) inhibitor. This compound is of interest due to its potential pharmacological properties and its role in scientific research, particularly in the study of PDE4 inhibitors and their effects on various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-Desmethyl-Rolipram typically involves the demethylation of Rolipram. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride. The reaction conditions often require careful control of temperature and solvent choice to ensure the selective removal of the methyl group without affecting other parts of the molecule.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would need to be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired compound in a form suitable for further use or study.
Analyse Des Réactions Chimiques
Types of Reactions: (-Desmethyl-Rolipram can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or nucleophiles under appropriate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-Desmethyl-Rolipram is used as a reference compound in the study of PDE4 inhibitors. It helps in understanding the structure-activity relationships and the effects of structural modifications on biological activity.
Biology: In biological research, this compound is used to study the role of PDE4 in various cellular processes. It helps in elucidating the mechanisms by which PDE4 inhibitors can modulate cellular signaling pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. PDE4 inhibitors have been studied for their anti-inflammatory and antidepressant properties, and this compound serves as a valuable tool in these studies.
Industry: In the pharmaceutical industry, this compound is used in the development of new PDE4 inhibitors. It serves as a benchmark for evaluating the efficacy and safety of new compounds.
Mécanisme D'action
Molecular Targets and Pathways: (-Desmethyl-Rolipram exerts its effects by inhibiting the enzyme phosphodiesterase-4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various signaling pathways. The increased cAMP levels can result in anti-inflammatory and antidepressant effects, making PDE4 inhibitors potential therapeutic agents for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and depression.
Comparaison Avec Des Composés Similaires
Rolipram: The parent compound, known for its potent PDE4 inhibitory activity.
Cilomilast: Another PDE4 inhibitor with similar pharmacological properties.
Roflumilast: A PDE4 inhibitor used in the treatment of COPD.
Uniqueness: (-Desmethyl-Rolipram is unique in its structural modification, which provides insights into the role of the methyl group in the activity of PDE4 inhibitors. This compound helps in understanding how small structural changes can impact the biological activity and therapeutic potential of PDE4 inhibitors.
Propriétés
IUPAC Name |
4-(3-cyclopentyloxy-4-hydroxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-13-6-5-10(11-8-15(18)16-9-11)7-14(13)19-12-3-1-2-4-12/h5-7,11-12,17H,1-4,8-9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXDMOACSRAMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)C3CC(=O)NC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate](/img/structure/B124530.png)


![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B124538.png)








![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)
![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)
